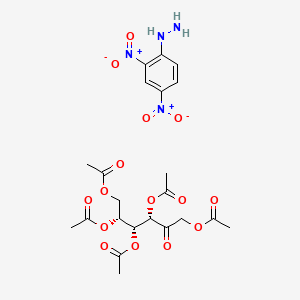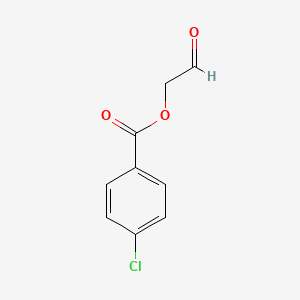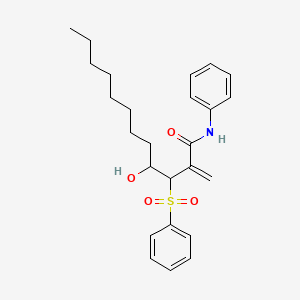
Piperazine, 1-pentyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-pentyl-4-phenyl-, is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-pentyl-4-phenyl-, typically involves the reaction of 1-phenylpiperazine with a pentyl halide under basic conditions. A common method includes:
Reactants: 1-phenylpiperazine and pentyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Potassium carbonate or sodium hydroxide.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-pentyl-4-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pentyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted piperazines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Piperazine, 1-pentyl-4-phenyl-, is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine
Piperazine derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities. Piperazine, 1-pentyl-4-phenyl-, may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which Piperazine, 1-pentyl-4-phenyl-, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenyl and pentyl groups can influence the compound’s binding affinity and selectivity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpiperazine: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
1-Benzylpiperazine: Contains a benzyl group instead of a pentyl group, which can affect its pharmacological properties.
1-(2-Pyridyl)piperazine:
Uniqueness
Piperazine, 1-pentyl-4-phenyl-, is unique due to the combination of the phenyl and pentyl groups, which confer specific chemical and biological properties. This combination can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
105746-14-3 |
|---|---|
Fórmula molecular |
C15H24N2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-pentyl-4-phenylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-2-3-7-10-16-11-13-17(14-12-16)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,10-14H2,1H3 |
Clave InChI |
ZKKDALBVDJQSRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)

![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)


![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)





![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
